molecular formula C14H17N2O+ B15133426 N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile

N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile

Cat. No.: B15133426
M. Wt: 229.30 g/mol
InChI Key: NEFNPXISLIAINN-UHFFFAOYSA-N
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Description

N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile is a nitrile-containing compound featuring a pyrrolidine ring, a phenyl group, and a ketone moiety. Its molecular architecture combines hydrophobic (phenyl), polar (carbonitrile), and heterocyclic (pyrrolidine) components, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

Molecular Formula

C14H17N2O+

Molecular Weight

229.30 g/mol

IUPAC Name

methylidyne-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)azanium

InChI

InChI=1S/C14H17N2O/c1-15-13(11-12-7-3-2-4-8-12)14(17)16-9-5-6-10-16/h1-4,7-8,13H,5-6,9-11H2/q+1

InChI Key

NEFNPXISLIAINN-UHFFFAOYSA-N

Canonical SMILES

C#[N+]C(CC1=CC=CC=C1)C(=O)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Research Implications

  • Materials Science : Rigid spiro systems (–8) may inspire the design of chiral catalysts or organic semiconductors.

Biological Activity

N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile, with CAS number 2036103-63-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

PropertyValue
Molecular FormulaC14H17N2O
Molecular Weight229.30 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

This compound is believed to interact with various biological targets, primarily through its structural features that allow for effective binding to proteins involved in critical pathways. The compound's pyrrolidine and phenyl groups contribute to its lipophilicity, enhancing membrane permeability and facilitating interaction with target proteins.

Inhibitory Effects on Kinases

Recent studies have focused on the compound's inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key player in various signaling pathways related to cancer and neurodegenerative diseases. For instance, a series of derivatives were synthesized based on the structure of this compound, demonstrating varying degrees of potency against GSK-3β. The most potent derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity .

Neuroprotective Properties

In addition to its kinase inhibition, this compound has shown promise in neuroprotective studies. The introduction of specific substituents has been linked to enhanced stability and reduced cytotoxicity in cellular models, suggesting potential applications in treating neurodegenerative disorders .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications at the piperidine nitrogen and the phenyl ring can significantly affect potency and selectivity. For example:

ModificationObserved Effect
Acetyl group on piperidineIncreased potency against GSK-3β
Fluorine substitution on phenylAltered binding affinity due to steric hindrance

These findings underscore the importance of careful structural modifications to enhance therapeutic efficacy.

Study 1: GSK Inhibition

In a study evaluating a series of compounds derived from this compound, researchers found that specific modifications led to improved metabolic stability while retaining high inhibitory activity against GSK-3β. The most promising candidates displayed IC50 values ranging from 360 nM to 480 nM, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress. Results indicated that certain derivatives not only inhibited cell death but also modulated inflammatory pathways, suggesting a dual mechanism of action that could be beneficial in neurodegenerative conditions .

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